molecular formula C6H3Br2N3 B1142872 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine CAS No. 1357946-78-1

3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1142872
CAS No.: 1357946-78-1
M. Wt: 276.919
InChI Key: LPMZFUHPYDXSNV-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by the presence of both pyrazole and pyridine rings. This compound is notable for its unique structure, which includes two bromine atoms at the 3rd and 5th positions of the pyrazole ring. It has a molecular formula of C6H3Br2N3 and a molecular weight of 276.92 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine typically involves the bromination of 1H-pyrazolo[3,4-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an amino-pyrazolopyridine derivative .

Scientific Research Applications

3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atoms may play a role in enhancing the compound’s binding affinity to these targets, thereby modulating their activity .

Comparison with Similar Compounds

  • 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine
  • 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine
  • 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine

Comparison: 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine is unique due to its specific bromination pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different substitution patterns and coupling efficiencies, making it a valuable compound for diverse chemical transformations and biological studies .

Properties

IUPAC Name

3,5-dibromo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMZFUHPYDXSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284473
Record name 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357946-78-1
Record name 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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